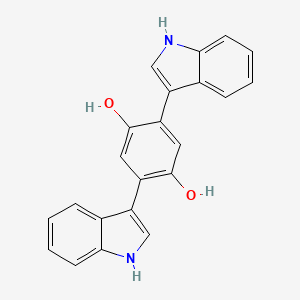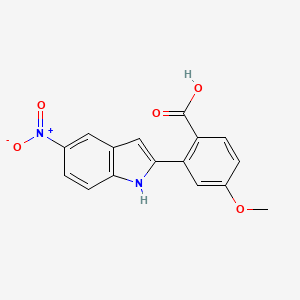
4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has attracted attention in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Methoxy-2-methyl-1H-indole-3-acetic acid: Another indole derivative with biological activity.
4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid: A compound with a similar benzoic acid moiety.
Uniqueness
4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid is unique due to the presence of both a methoxy and a nitro group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
874752-03-1 |
|---|---|
Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
4-methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid |
InChI |
InChI=1S/C16H12N2O5/c1-23-11-3-4-12(16(19)20)13(8-11)15-7-9-6-10(18(21)22)2-5-14(9)17-15/h2-8,17H,1H3,(H,19,20) |
InChI Key |
DPAXCOMMXJRBBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


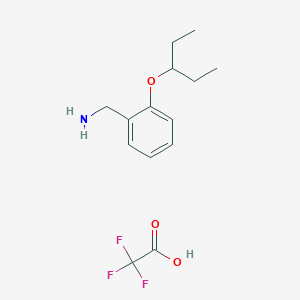
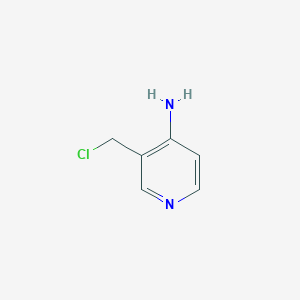
![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
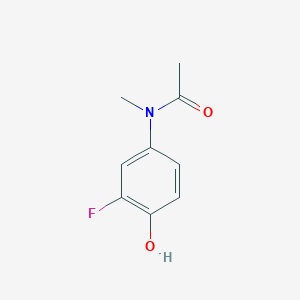

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
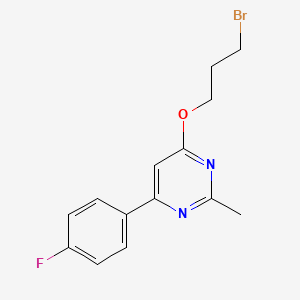
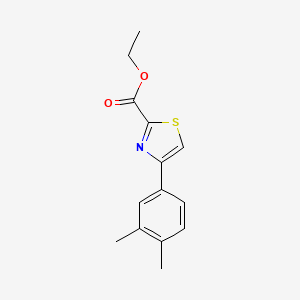
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)
